molecular formula C8H6O4 B1331390 3-Formyl-4-hydroxybenzoic acid CAS No. 584-87-2

3-Formyl-4-hydroxybenzoic acid

Cat. No.: B1331390
CAS No.: 584-87-2
M. Wt: 166.13 g/mol
InChI Key: NXZBZWZORYEIJL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It has been used as a reactant to prepare a pH-sensitive fluorescent probe by one-step condensation reaction with hydrazine

Cellular Effects

It has been shown to exhibit aggregation-induced emission (AIE) in aqueous solvents This property could potentially influence cell function, particularly in relation to cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to form hetero-binuclear complexes with transition metal ions and lanthanide ions, which exhibit characteristic lanthanide near-infrared luminescence in the solid state through energy-transfer from the chromophore to lanthanide ions . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reimer-Tiemann Reaction: One common method for synthesizing 3-Formyl-4-hydroxybenzoic acid involves the Reimer-Tiemann reaction, where phenol is treated with chloroform in the presence of a strong base like sodium hydroxide.

    Kolbe-Schmitt Reaction: Another method involves the Kolbe-Schmitt reaction, where salicylic acid is treated with carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .

Properties

IUPAC Name

3-formyl-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZBZWZORYEIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973951
Record name 3-Formyl-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-87-2
Record name 584-87-2
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Record name 3-Formyl-4-hydroxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-4-hydroxybenzoic acid
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Synthesis routes and methods

Procedure details

140 g (1.01 mol) of 4-hydroxybenzoic acid were added to a hot solution of 250 g (6.25 mol) of sodium hydroxide in 500 mL H2O. 150 mL of CHCl3 were cautiously added to the hot solution, and after the foaming had ceased, the reaction mixture was stirred overnight at room temperature. The reaction mixture was then diluted to 4 L with H2O, acidified to pH 1 by addition of about 300 mL of concentrated HCl, and extracted two times with 2 L and then three times with 1 L ethyl ether. The ether extracts were combined and a solution of 750 g sodium bisulfite in 3 L H2O was added. This mixture was stirred thoroughly for 2 minutes, then the layers were separated and the aqueous layer was extracted two times with 500 ml ethyl ether. The aqueous layer was acidified by slow addition of a solution of 230 mL concentrated H2SO4 in 230 mL H2O. Vigorous SO2 evolution was noted. The solution was then heated on a steam bath, and a stream of N2 was blown through the hot solution for about 15 minutes until a large amount of crystals formed. The mixture was allowed to stand at room temperature overnight, then cooled to -10° C. for 1/20 hour, then filtered. The crystals were washed two times with H2O and then dried under vacuum to yield 38.46 g of the title product as a tan powder. 23% yield.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 3-Formyl-4-hydroxybenzoic acid and how is it typically characterized?

A: this compound is a salicylaldehyde derivative featuring both a carboxylic acid and a formyl group on the aromatic ring. Its molecular formula is C8H6O4 with a molecular weight of 166.13 g/mol []. Characteristically, this compound is analyzed using techniques like elemental analysis, 1H NMR, and IR spectroscopy [].

Q2: How does this compound behave as a ligand in the formation of metal-organic frameworks (MOFs)?

A: This compound acts as an effective linker in constructing MOFs by coordinating metal ions through its carboxylate and salicylaldehydato moieties. Research has demonstrated its use in synthesizing a 2D coordination network with copper, {Cu2L2⋅(DMF)3(H2O)3}n (1‐DMF) []. This structure exhibits 1D channels and demonstrates flexibility upon solvent exchange while retaining its connectivity and porosity [].

Q3: What are the potential applications of MOFs derived from this compound in gas separation?

A: MOFs incorporating this compound show promise in gas separation technologies, particularly for the isolation of acetylene (C2H2). The activated MOF material {Cu2L2⋅(DMF)3(H2O)3}n exhibits type I gas sorption behavior and a notable selectivity for C2H2 over CH4 and other C2Hn hydrocarbons [].

Q4: How does this compound contribute to the formation of disinfection byproducts (DBPs) in drinking water treatment?

A: Recent studies identified this compound as a non-halogenated aromatic DBP formed during the chlorination of drinking water []. It appears to be an intermediate product in the complex reaction pathway from natural organic matter (NOM) to halogenated aromatic DBPs. This finding helps bridge the knowledge gap in understanding the formation of potentially harmful DBPs during water chlorination [].

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